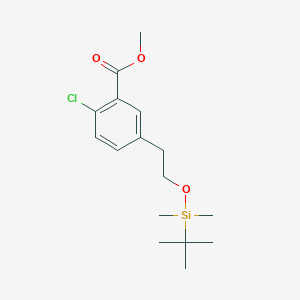

Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate” is a complex organic compound. It contains a methyl group, a tert-butyldimethylsilyl group, and a chlorobenzoate group . The tert-butyldimethylsilyl group is often used in organic synthesis to protect hydroxyl groups .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The tert-butyldimethylsilyl group is a bulky group that can influence the reactivity and physical properties of the molecule .Scientific Research Applications

Synthesis of Complex Organic Molecules

Compounds like Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate play a crucial role in the synthesis of complex organic molecules. For instance, in the study of isomerization reactions of olefins using RuClH(CO)(PPh3)3, tert-butyldiphenylsilyl protected compounds were key intermediates in achieving high yields of target molecules with precise control over the molecular architecture (Wakamatsu et al., 2000). This research illustrates how silyl-protected compounds are indispensable in facilitating transformations that are fundamental in organic synthesis.

Advancements in Drug Synthesis

The synthesis of cryptophycin-24 (Arenastatin A), a potent anticancer agent, exemplifies the application of tert-butyldimethylsilyl-protected intermediates. Efficient protocols for synthesizing key components of cryptophycins highlight the utility of silyl-protected esters in constructing complex molecular frameworks with potential therapeutic applications (M. Eggen et al., 2000).

Polymer Science

In polymer science, the anionic polymerization of tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates demonstrates the role of silyl-protected monomers in creating well-defined polymers. This method allows for the precise control over polymer architecture, molecular weight, and functionality, offering pathways to novel materials with specific physical and chemical properties (T. Ishizone et al., 2003).

Environmental Chemistry

The study of microbial degradation and fate in the environment of methyl tert-butyl ether and related fuel oxygenates explores the environmental impact and biodegradability of compounds structurally related to this compound. Understanding the microbial interactions with silyl-protected compounds provides insights into the environmental fate of these chemicals (F. Fayolle et al., 2001).

Mechanism of Action

Target of Action

The tert-butyldimethylsilyl (tbdms) group is commonly used in organic synthesis as a protective group for alcohols

Mode of Action

The tbdms group is known to protect hydroxyl groups from reacting during certain chemical reactions . This suggests that the compound might interact with its targets by releasing the protected group under specific conditions, thereby triggering certain biochemical reactions.

Pharmacokinetics

The presence of the tbdms group might influence these properties, as it could potentially increase the compound’s lipophilicity and thus its ability to cross biological membranes .

Action Environment

Environmental factors such as pH, temperature, and the presence of certain enzymes or cofactors could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the TBDMS group is known to be influenced by the pH of the environment

properties

IUPAC Name |

methyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClO3Si/c1-16(2,3)21(5,6)20-10-9-12-7-8-14(17)13(11-12)15(18)19-4/h7-8,11H,9-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRDWSIUNFHTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

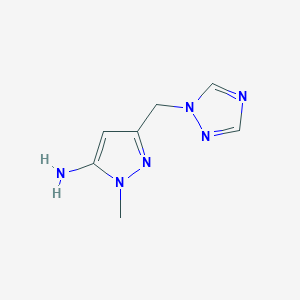

![(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2798088.png)

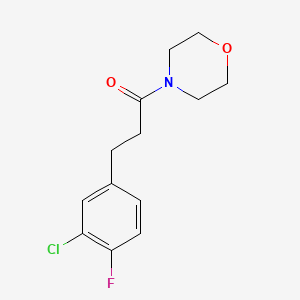

![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)

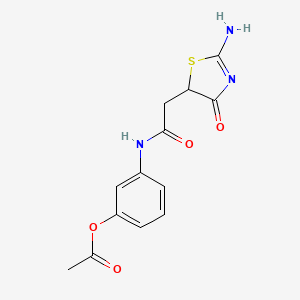

![3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2798091.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2798092.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)

![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)

![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)